molecular formula C23H21FN4O4S B2413954 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-62-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2413954
CAS RN: 1021215-62-2
M. Wt: 468.5
InChI Key: AHQAOLHGXBJOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O4S and its molecular weight is 468.5. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Thiazole-aminopiperidine hybrids, such as compounds related to the specified structure, have been explored for their antituberculosis activity. They demonstrate promising activity against Mycobacterium tuberculosis by inhibiting the GyrB ATPase and DNA gyrase, essential enzymes for bacterial DNA replication, with minimal cytotoxicity, indicating potential as novel antituberculosis agents (Jeankumar et al., 2013).

Anticancer Properties

Research on fluoro-substituted benzo[b]pyran derivatives, which share a similar molecular complexity, has shown anticancer activity against lung, breast, and CNS cancer cell lines. These findings suggest that fluoro-substituted organic compounds can exhibit significant anticancer properties at low concentrations compared to traditional chemotherapy drugs (Hammam et al., 2005).

Antiviral and Antipsychotic Potential

Studies on conformationally restricted butyrophenones and their affinity for dopamine and serotonin receptors highlight the potential of such compounds for antipsychotic drug development. Their selective receptor affinity suggests they may be effective in treating psychiatric disorders without inducing severe side effects (Raviña et al., 2000). Additionally, thienopyrimidine derivatives have been identified as potent inhibitors of SARS-CoV 3C-like protease, offering a route for developing new antiviral drugs against coronaviruses (El-All et al., 2016).

Anti-Inflammatory and Antioxidant Activities

The synthesis and biological evaluation of pyrazolopyrimidines derivatives have also been studied for their anti-inflammatory and antioxidant activities. These compounds exhibit potential as both anticancer and anti-5-lipoxygenase agents, highlighting their dual therapeutic roles (Rahmouni et al., 2016).

Amplification of Antibiotics

Unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, have been found to amplify the effects of phleomycin against Escherichia coli, indicating their potential use in enhancing antibiotic efficacy (Brown & Cowden, 1982).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4S/c1-14-21-18(23(29)25-12-15-4-6-16(24)7-5-15)11-19(20-3-2-9-32-20)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h2-7,9,11,17H,8,10,12-13H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQAOLHGXBJOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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